Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)
CAS No.: 1212921-46-4
Cat. No.: VC11687259
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1212921-46-4 |
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Molecular Formula | C16H21NO5 |
Molecular Weight | 307.34 g/mol |
IUPAC Name | (2R)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1 |
Standard InChI Key | YVBRFBNRDRVUAF-CYBMUJFWSA-N |
Isomeric SMILES | CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Boc-D-Phe(4-Ac)-OH (C₁₆H₂₁NO₅) is a non-proteinogenic amino acid derivative featuring three distinct functional groups:
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Boc Protecting Group: The tert-butoxycarbonyl moiety shields the α-amino group during peptide synthesis, permitting selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
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D-Configuration: Unlike naturally occurring L-amino acids, the D-stereochemistry enhances resistance to enzymatic degradation, a critical property for therapeutic peptides .
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4-Acetylphenyl Side Chain: The acetyl group at the para position introduces a ketone functionality, enabling covalent modifications such as hydrazone formation or reductive amination .
Spectroscopic and Analytical Data
While specific experimental data (e.g., NMR, IR) are proprietary, theoretical predictions and analogous compounds suggest the following characteristics:
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Molecular Weight: 307.34 g/mol
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to hydrophobicity from the acetyl group .
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Melting Point: Estimated range: 180–190°C (decomposition may occur due to Boc group instability at high temperatures) .
Table 1: Key Physicochemical Properties
Property | Value/Range |
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Molecular Formula | C₁₆H₂₁NO₅ |
Molecular Weight | 307.34 g/mol |
Solubility (DMF) | ~50 mg/mL |
Chiral Center | D-configuration |
Protective Group Removal | TFA, HCl/dioxane |
Synthetic Methodologies and Industrial Production
Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Phe(4-Ac)-OH is predominantly used in SPPS, where its Boc group allows iterative coupling cycles. A representative protocol involves:
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Resin Loading: Attachment of the C-terminal amino acid to a hydroxymethyl resin via esterification .
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Deprotection: Boc removal using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with diisopropylethylamine (DIPEA) .
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Coupling: Activation with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds .
Notably, the European Patent Office’s decision T 1971/17 highlights the compound’s utility in synthesizing degarelix, a gonadotropin-releasing hormone antagonist. The patent emphasizes the importance of Boc protection in minimizing side reactions during multi-step peptide assembly .
Solution-Phase Synthesis
For small-scale applications, solution-phase methods employ:
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Boc Protection: Reaction of D-4-acetylphenylalanine with di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium hydroxide .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Applications in Pharmaceutical and Materials Science
Peptide Therapeutics
Boc-D-Phe(4-Ac)-OH’s D-configuration and acetyl group enhance metabolic stability and target binding:
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Antimicrobial Peptides (AMPs): Boc-protected dipeptides exhibit broad-spectrum activity against Gram-positive (MIC₉₀: 230 μg/mL) and Gram-negative bacteria (MIC₉₀: 400 μg/mL) by disrupting lipid bilayers .
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Neurological Agents: Structural mimicry of neurotransmitters enables studies on dopamine and serotonin receptor modulation .
Bioconjugation and Drug Delivery
The acetyl group serves as a handle for site-specific modifications:
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Antibody-Drug Conjugates (ADCs): Hydrazone linkages between the ketone and hydrazine-functionalized antibodies enable pH-sensitive drug release in tumor microenvironments .
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Polymer Therapeutics: Copolymerization with PEG derivatives creates stimuli-responsive hydrogels for controlled drug delivery .
Table 2: Comparative Efficacy in Antimicrobial Applications
Dipeptide | MIC₉₀ (μg/mL) | Biofilm Eradication (%) |
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Boc-Phe-Trp-OMe | 230 | 78 |
Boc-Trp-Trp-OMe | 400 | 65 |
Recent Advances and Research Directions
Biomaterials and Self-Assembly
Crystal violet assays and SEM imaging reveal that Boc-protected dipeptides form fibrillar nanostructures (diameter: 20–50 nm) capable of penetrating bacterial biofilms . These materials exhibit:
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